molecular formula C15H18N4 B2354389 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-57-1

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2354389
CAS RN: 2034552-57-1
M. Wt: 254.337
InChI Key: LETDDDLJJYQLQG-UHFFFAOYSA-N
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Description

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
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Scientific Research Applications

Molecular Cycloaddition and Synthetic Applications

Researchers have developed a molecular iodine-mediated formal [2+1+1+1] cycloaddition for the efficient synthesis of pyrrolo[2,1-a]isoquinolines, demonstrating the compound's role in facilitating the formation of complex heterocyclic structures through sequential C-H functionalizations. This process is notable for its use of DMSO as the methylene source, highlighting the compound's utility in synthetic organic chemistry for generating new bonds and molecular frameworks (Zheng et al., 2018).

Antileukemic Activity

Synthetic derivatives of pyrrolo[2,1-a]isoquinolines have been investigated for their antileukemic properties. A series of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles demonstrated in vivo activity against P388 lymphocytic leukemia, with specific derivatives showing high levels of antileukemic activity. This research points to the compound's potential as a scaffold for developing new antileukemic agents (Anderson et al., 1988).

Antihypertensive Properties

The structural analogs of "2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" in the form of pyrrolo[1,2-c]quinazolines and pyrrolo[1,2-c]quinazolinones have been synthesized and evaluated for their antihypertensive effects. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats, suggesting potential therapeutic applications for hypertension management (Bandurco et al., 1981).

Novel Alkaloidal Systems and Antidepressant Activity

Research into the compound's structural framework has led to the discovery of novel alkaloidal systems with potential antidepressant activities. For example, simultaneous formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4 ,3 :3,4]pyrrolo[2,1 -b][3]benzazepin-13-ones has been explored, underscoring the structural versatility and potential pharmacological applications of this compound and its derivatives (Nagarajan et al., 1994).

Multicomponent Synthesis Techniques

The compound's structural class has facilitated the development of multicomponent synthesis techniques, enabling the efficient creation of pyrroloisoquinoline derivatives. These synthetic methodologies highlight the compound's role in advancing organic synthesis, providing new routes to complex molecules with potential biological activities (Dumitrascu et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.

Pharmacokinetics

The compound’s solubility in various organic solvents suggests that it may have good bioavailability.

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.

Action Environment

As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .

properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDDDLJJYQLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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